molecular formula C20H24N2O4S B3301009 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 905684-87-9

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B3301009
CAS No.: 905684-87-9
M. Wt: 388.5 g/mol
InChI Key: MGKNEDKORFVUES-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a sulfonamide group, and multiple aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto acid or an amine.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide: Lacks the additional methyl group on the benzene ring.

    N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide: Lacks the methoxy group on the benzene ring.

Uniqueness

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-5-6-17(9-14(13)2)22-12-16(11-20(22)23)21-27(24,25)18-7-8-19(26-4)15(3)10-18/h5-10,16,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNEDKORFVUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

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